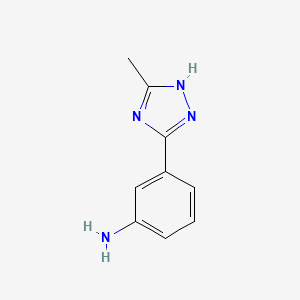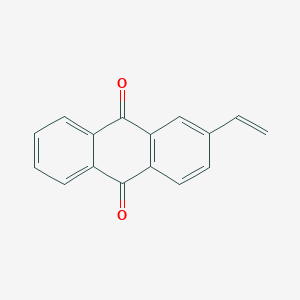
2-Vinylanthraquinone
Descripción general
Descripción
2-Vinylanthraquinone is a well-known organic compound . It has a CAS Number of 13388-33-5 and a molecular weight of 234.25 . Its IUPAC name is 2-vinylanthra-9,10-quinone .
Synthesis Analysis
2-Vinylanthraquinone is synthesized by radical polymerization . It can be used in the production of polymers and monomers, such as styrene and its derivatives . The synthesis of 2-vinylanthraquinone involves the Sonogashira coupling .
Molecular Structure Analysis
The linear formula of 2-Vinylanthraquinone is C16H10O2 . The InChI code is 1S/C16H10O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h2-9H,1H2 .
Chemical Reactions Analysis
A layer of poly(2-vinylanthraquinone) on current collectors underwent reversible electrode reaction at -0.82 V vs Ag/AgCl in an aqueous electrolyte . The photocharging was based on the BODIPY-sensitized photoreduction of the AQ units to AQ 2− by the OH − ion, producing O2 .
Physical And Chemical Properties Analysis
2-Vinylanthraquinone is a solid substance . It should be stored away from light and air .
Aplicaciones Científicas De Investigación
Charge Storage in Polymer Layers
2-Vinylanthraquinone has been utilized in creating homogeneous layers of polymers like poly(2-ethynylanthraquinone) and poly(2-vinylanthraquinone), which are robust enough for charge storage applications. These polymers can swell but remain insoluble in aqueous basic electrolyte solutions, making them suitable for this purpose .
Redox Resins
The compound is also a key component in the synthesis of poly(vinylanthraquinone) redox resins. These electron-exchange polymers have potential applications in various fields, including organic electronics, due to their ability to undergo reversible redox reactions .
Safety and Hazards
In case of inhalation, the victim should be moved to fresh air and kept at rest in a comfortable position for breathing . If skin contact occurs, all contaminated clothing should be removed immediately and the skin should be rinsed with water . If eye contact occurs, the eyes should be rinsed cautiously with water for several minutes . If ingested, medical advice should be sought if the person feels unwell .
Propiedades
IUPAC Name |
2-ethenylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOUOAIZDKROQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinylanthraquinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Vinylanthraquinone function as an anode material in rechargeable batteries?
A1: 2-Vinylanthraquinone exhibits reversible redox activity at a specific potential (-0.82 V vs Ag/AgCl) when coated on current collectors and immersed in an aqueous electrolyte []. This redox behavior involves the anthraquinone pendants within the polymer layer, which undergo electrochemical reactions, accepting and donating electrons during charging and discharging cycles []. The process is facilitated by electrolyte cations that neutralize the charge, ensuring efficient electron transfer []. Notably, the polymer layer remains stable and adhered to the current collector throughout the process, highlighting its suitability for repeated charge-discharge cycles [].
Q2: Can you explain the significance of 2-Vinylanthraquinone's electrochemical activity in non-solvent environments?
A2: The ability of poly(2-vinylanthraquinone) to undergo reversible electrochemical reactions in an aqueous electrolyte, despite water being a non-solvent for the anthraquinone pendant groups, is significant []. This characteristic suggests that the anthraquinone moieties within the polymer structure are accessible for electron transfer even in environments where the polymer itself is not fully dissolved []. This property expands the potential applications of 2-Vinylanthraquinone in electrochemical systems, particularly in aqueous-based battery technologies [].
Q3: How does the incorporation of 2-Vinylanthraquinone into microgels influence their properties?
A3: Integrating 2-Vinylanthraquinone into microgels introduces multi-responsive characteristics, including thermo-sensitivity and redox-activated self-regulating color, size, and fluorescent properties []. This responsiveness stems from the hydrophobic nature of 2-Vinylanthraquinone, leading to the formation of internal phase-separated hydrophobic nanodomains within the microgel structure []. These nanodomains contribute to the unique properties observed, making them promising materials for applications like drug delivery and sensing [].
Q4: What is the impact of copolymerization on 2-Vinylanthraquinone's properties and potential applications?
A4: Copolymerizing 2-Vinylanthraquinone with other monomers like styrene and divinylbenzene allows for fine-tuning of its properties, such as ion exchange capacity, redox capacity, swelling behavior, and reaction kinetics []. This customization is crucial for tailoring the material for specific applications. By controlling the copolymer composition, researchers can optimize properties like the redox potential and the position of the carbonyl band in the infrared spectrum, directly impacting its performance in applications like redox resins [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



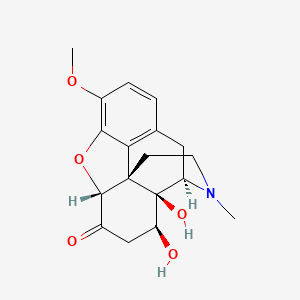
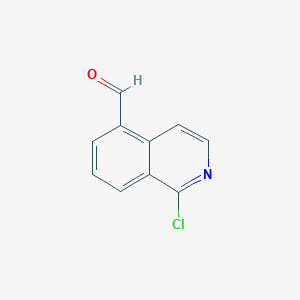
![N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B1647532.png)


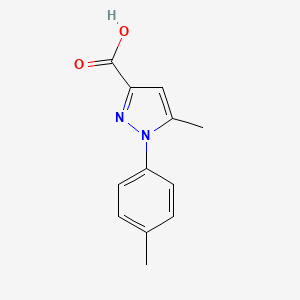
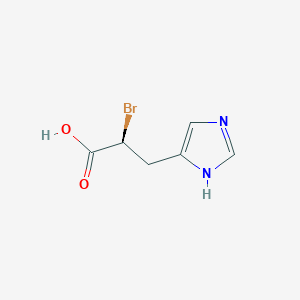
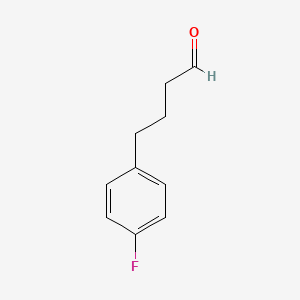
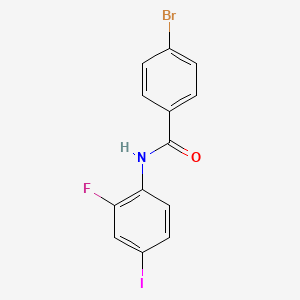
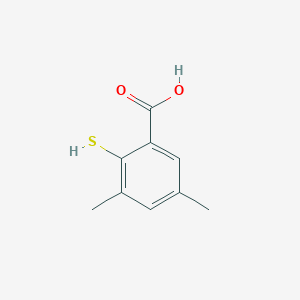
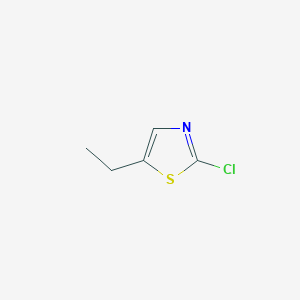
![(2S)-3-[4-(2,6-Dimethoxyphenyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B1647558.png)
![1,3,8-Triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1647559.png)
